molecular formula C12H14Cl2N2 B1461159 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride CAS No. 2060040-93-7

4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride

Cat. No. B1461159
CAS RN: 2060040-93-7
M. Wt: 257.16 g/mol
InChI Key: DYBFCVQOCZZMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride (CMDIA-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. CMDIA-HCl is a derivative of isoquinoline and is composed of a nitrogen-containing ring and a methyl group. It is a white, crystalline powder that is soluble in water, alcohol, and other organic solvents. CMDIA-HCl has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including 2,3-dihydrobenzo[b]thiophene derivatives and 3-alkyl-5-hydroxy-2-methylthiophene derivatives, as well as in the synthesis of a variety of pharmaceuticals. 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrroles. In addition, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has been studied for its potential use as a fluorescent probe for the detection of hydrogen peroxide.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is not well understood. However, it is believed that 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is involved in the metabolism of a variety of drugs and is responsible for the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. Inhibition of CYP2C9 by 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride may lead to an increase in the bioavailability of these drugs, as well as other drugs metabolized by this enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride are not well understood. However, it is believed that 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride may have a variety of effects on the body, including the inhibition of CYP2C9, as mentioned above. In addition, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride may have an effect on the metabolism of fatty acids, as well as other biochemical processes.

Advantages and Limitations for Lab Experiments

4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is that it is relatively inexpensive and easy to synthesize. In addition, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
However, there are also a number of limitations associated with 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride. For example, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is not very stable in the presence of light and air, and it is not very soluble in water. In addition, 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride is not very soluble in many organic solvents, and it is not very soluble in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride. In addition, further research could be conducted on the biochemical and physiological effects of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the potential use of 4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride as a fluorescent probe for the detection of hydrogen peroxide.

properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-15(2)12-11-6-4-3-5-10(11)9(7-13)8-14-12;/h3-6,8H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBFCVQOCZZMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C2=CC=CC=C21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Reactant of Route 2
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-N,N-dimethylisoquinolin-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.